4-Cyclobutyl-2-fluoro-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-2-fluoronitrobenzene is an organic compound with the molecular formula C10H10FNO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with a cyclobutyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-2-fluoronitrobenzene typically involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene. One common method is the reaction of 4-fluoronitrobenzene with cyclobutyl lithium or cyclobutyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclobutyl-2-fluoronitrobenzene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance the efficiency of the nucleophilic aromatic substitution process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-2-fluoronitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom with various nucleophiles, such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, alkoxides, and thiolates. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
From Nucleophilic Aromatic Substitution: Substituted derivatives such as 4-cyclobutyl-2-aminonitrobenzene.
From Reduction: 4-Cyclobutyl-2-fluoroaniline.
From Oxidation: Various oxidized products depending on the reaction conditions.
Scientific Research Applications
4-Cyclobutyl-2-fluoronitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-2-fluoronitrobenzene primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The cyclobutyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Lacks the cyclobutyl group, making it less sterically hindered and more reactive in nucleophilic aromatic substitution reactions.
4-Cyclobutyl-2-nitrobenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Cyclobutyl-2-chloronitrobenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns in substitution reactions.
Uniqueness
4-Cyclobutyl-2-fluoronitrobenzene is unique due to the combination of the cyclobutyl group and the fluorine atom on the nitrobenzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4-cyclobutyl-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C10H10FNO2/c11-9-6-8(7-2-1-3-7)4-5-10(9)12(13)14/h4-7H,1-3H2 |
InChI Key |
OEMNMFYAGUPPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.